Cas no 1445577-68-3 (JWH 122 N-(4-pentenyl) Analog)

The JWH 122 N-(4-pentenyl) Analog is a synthetic cannabinoid receptor ligand designed for research applications. This compound is structurally derived from JWH 122, featuring a modified N-alkyl side chain with a 4-pentenyl substituent, which may influence its binding affinity and selectivity for cannabinoid receptors (CB1 and CB2). Its primary utility lies in pharmacological studies investigating the structure-activity relationships (SAR) of synthetic cannabinoids. Researchers may employ this analog to explore receptor interactions, metabolic pathways, and functional effects in controlled experimental settings. The compound is intended for laboratory use only and should be handled with appropriate safety protocols due to its potential biological activity.
JWH 122 N-(4-pentenyl) Analog structure
JWH 122 N-(4-pentenyl) Analog structure
Product Name:JWH 122 N-(4-pentenyl) Analog
CAS No:1445577-68-3
MF:C25H23NO
MW:353.456226587296
CID:1314393
Update Time:2025-06-28

JWH 122 N-(4-pentenyl) Analog Chemical and Physical Properties

Names and Identifiers

    • (4-Methyl-1-naphthyl)[1-(4-penten-1-yl)-1H-indol-3-yl]methanone
    • JWH 122 N-(4-pentenyl) Analog
    • Inchi: 1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3
    • InChI Key: FJRCMNJZLRNCND-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=C2C=CC=CC=12)C1=CN(CCCC=C)C2C=CC=CC=21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6

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Additional information on JWH 122 N-(4-pentenyl) Analog

JWH 122 N-(4-pentenyl) Analog (CAS No. 1445577-68-3): A Synthetic Cannabinoid Derivative with Emerging Research Applications

JWH 122 N-(4-pentenyl) Analog, identified by the CAS No. 1445577-68-3, represents a structurally modified derivative of the synthetic cannabinoid class. This compound is part of the broader family of Naphthoyl Indole-based cannabinoids, which have garnered significant attention in pharmaceutical and biochemical research due to their unique interactions with the endocannabinoid system (ECS). The analog's nomenclature reflects its structural relationship to JWH-122, a well-documented CB1 receptor agonist, while introducing a 4-pentenyl substituent at the nitrogen atom of the indole ring—a modification that may influence its pharmacokinetic and pharmacodynamic profiles.

The chemical structure of JWH 122 N-(4-pentenyl) Analog features a naphthoyl group conjugated to an indole scaffold, with the key distinction being the presence of a pentenyl chain (CH2=CHCH2CH2) in place of traditional alkyl or aryl substituents. This substitution pattern is critical for modulating receptor selectivity, as demonstrated in recent studies on synthetic cannabinoids where terminal double bonds can enhance binding affinity or alter metabolic stability. The CAS No. 1445577-68-3 compound exemplifies how subtle structural variations can lead to distinct biological outcomes, making it a valuable candidate for mechanistic investigations into ECS modulation.

In contemporary research contexts, compounds like JWH 122 N-(4-pentenyl) Analog are primarily studied for their potential in understanding central nervous system disorders and metabolic regulation. The endocannabinoid system's role in neuroinflammation, pain perception, and appetite control has driven interest in developing tools to dissect these pathways. Recent advancements in computational modeling have enabled precise predictions about how the N-(4-pentenyl) substitution might affect molecular conformation and receptor dynamics, providing theoretical frameworks for experimental validation.

Synthetic methodologies for preparing this analog typically involve multi-step organic synthesis starting from indole precursors. Key steps include naphthoylation reactions and selective alkylation at the nitrogen position using appropriate organometallic reagents or coupling agents. The incorporation of a conjugated double bond requires careful control of reaction conditions to preserve functional group integrity while achieving regioselective modification—a challenge addressed through modern synthetic strategies like transition-metal-catalyzed cross-coupling reactions.

Analytical characterization of this compound relies on advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography when applicable. These methods confirm both the core structure shared with other JWH analogs and the specific identity of the CAS No. 1445577-68-3 variant. Chromatographic analysis using HPLC or GC is essential for purity assessment and identification of potential degradation products during stability studies.

The pharmacological profile of this analog has been explored through radioligand binding assays and functional receptor assays using recombinant CB1/CB2 receptors expressed in HEK cells or native brain tissue preparations. Comparative studies with parent compounds like JWH-018 or AMB-FUBINACA have revealed interesting trends in receptor selectivity indices, suggesting that this particular substitution pattern may confer enhanced CB1-specific activity while reducing off-target effects observed in earlier generations of synthetic cannabinoids.

Molecular docking simulations published in recent literature indicate that the terminal double bond in the pentenyl chain could form favorable π-stacking interactions with aromatic residues in the CB1 receptor transmembrane domain (TMD). This structural feature may contribute to its reported high potency—measured by EC50 values below nanomolar range—as demonstrated through G protein activation assays using bioluminescence resonance energy transfer (BRET) technology.

In terms of biological applications, researchers are investigating this compound's utility as a tool ligand for studying G protein-coupled receptor (GPCR) signaling mechanisms. Its structural uniqueness compared to other JWH analogs allows it to serve as a probe for mapping conformational changes within cannabinoid receptors during activation processes. Such studies employ techniques like single-molecule fluorescence microscopy and cryo-electron microscopy to visualize receptor-ligand interactions at atomic resolution.

Metabolic profiling experiments using liver microsomes from various species have shown that this analog exhibits distinct biotransformation patterns compared to saturated alkyl counterparts. The unsaturated nature of the pentenyl chain appears to resist certain cytochrome P450-mediated oxidation pathways typically observed with conventional alkyl-substituted cannabinoids, potentially extending its half-life in preclinical models—a property that could be exploited for developing long-lasting research reagents.

The development trajectory of this compound aligns with current trends toward creating more selective cannabinoid modulators through rational drug design principles. By systematically varying substituents on conserved pharmacophore elements—such as replacing methyl groups with allylic moieties—researchers aim to uncover structure-activity relationships (SARs) that could inform next-generation therapeutic agents targeting specific ECS-related pathologies without inducing psychotropic effects associated with classical cannabis constituents.

In academic literature searches using databases like PubMed or Reaxys, this specific chemical entity is frequently cited alongside terms such as "CB1-selective agonists" and "GPCR allosteric modulators." Its inclusion in recent publications often relates to comparative studies examining how different side chain configurations affect receptor internalization rates or β-arrestin recruitment efficiency—parameters crucial for understanding biased agonism phenomena within GPCR systems.

Purification protocols for commercial-grade samples emphasize chromatographic separation techniques due to potential formation of regioisomers during synthesis. Quality control measures include verification against IUPAC nomenclature standards and confirmation via elemental analysis against calculated values derived from its molecular formula CxHyOnNm+. These rigorous analytical procedures ensure consistency across batches used in scientific investigations involving cell culture models or animal studies requiring precise dosing regimens.

Emerging research directions involving this compound focus on its potential as an inverse agonist rather than pure agonist activity at CB receptors—a property that could be relevant for studying constitutive receptor activity under physiological conditions. Experimental approaches include measuring intracellular calcium mobilization following ligand application while comparing responses across wild-type vs knockout cell lines lacking specific signaling components like Gαi proteins or β-arrestins.

The relevance of this chemical entity extends beyond basic pharmacology into areas such as neurodegenerative disease research where ECS modulation is being explored as a therapeutic strategy. Studies employing organotypic brain slice cultures demonstrate how controlled application of compounds like JWH 122 N-(4-pentenyl) Analog can help elucidate mechanisms underlying neuroprotection against oxidative stress-induced damage—a common pathological feature across Alzheimer's disease models and Parkinsonian cell systems alike.

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